1-(4-chlorobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-2-25-17-21-20-16(26-17)19-14(23)13-4-3-9-22(15(13)24)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMXHYVOOGZOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzyl chloride and 5-(ethylthio)-1,3,4-thiadiazole. These intermediates are then subjected to a series of reactions including nucleophilic substitution, cyclization, and amidation under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and pyridine rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the pyridine ring can be reduced to form corresponding alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other carboxamide derivatives documented in the literature. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound’s dihydropyridine core contrasts with the pyrazole cores in compounds. The benzo[d]thiazole-containing compound () shares the dihydropyridine core but substitutes the thiadiazole with a benzothiazole group, which may alter π-stacking interactions .
Substituent Effects: The ethylthio group on the thiadiazole ring (target) vs. cyano groups on pyrazoles (): Ethylthio enhances lipophilicity (logP), while cyano groups increase polarity and hydrogen-bond acceptor capacity . Chlorobenzyl vs. Chlorophenyl: The 4-chlorobenzyl group in the target compound provides a flexible linker, whereas rigid 4-chlorophenyl substituents in may restrict rotational freedom, affecting binding interactions .
Synthetic Methodology :
- compounds were synthesized via EDCI/HOBt-mediated coupling, a common method for carboxamide formation. The target compound likely follows a similar pathway, though its thiadiazole-ethylthio group may require specialized thiol-alkylation steps .
Physicochemical Properties :
- Melting points (mp) for compounds range from 123–183°C, correlating with substituent polarity and crystallinity. The target compound’s mp is unreported but expected to be higher due to its planar thiadiazole ring .
Research Findings and Hypotheses
- Biological Activity: Pyrazole-carboxamides in are hypothesized to exhibit antifungal or antibacterial activity due to their similarity to known bioactive scaffolds.
- Stability : The 4-chlorobenzyl group in the target compound may improve metabolic stability compared to ’s phenyl groups, as chlorination often reduces oxidative degradation .
Limitations and Gaps in Evidence
- No direct biological or pharmacokinetic data are available for the target compound.
- lacks functional data, limiting comparison of dihydropyridine derivatives.
Biological Activity
The compound 1-(4-chlorobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in other therapeutic areas.
Structural Overview
This compound features:
- A thiadiazole ring, which is recognized for its wide range of biological activities including anticancer and antimicrobial effects.
- A pyridine derivative that enhances the compound's interaction with biological targets.
- A carboxamide functional group that contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
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Cell Line Studies : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have shown promising results with IC50 values indicating effective inhibition of cell proliferation .
Compound Cell Line IC50 (µg/mL) 1 MCF-7 5.0 2 HepG2 4.5 - Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of protein kinases such as EGFR TK .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies reveal its effectiveness against various bacterial strains:
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Bacterial Inhibition : In vitro tests have shown that the compound exhibits strong inhibitory activity against pathogenic bacteria, outperforming several standard antibiotics .
Bacteria EC50 (µg/mL) Xanthomonas axonopodis 22 Staphylococcus aureus 15
Other Biological Activities
The thiadiazole derivatives have been reported to possess additional pharmacological activities:
- Anticonvulsant Effects : Some derivatives have shown potential as anticonvulsants, indicating a broader therapeutic application .
- Anti-inflammatory Properties : The compound's structural features suggest it may also exhibit anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the thiadiazole-pyridine scaffold and evaluated their anticancer efficacy. The findings highlighted that modifications to the side chains significantly influenced their bioactivity, with certain derivatives exhibiting enhanced potency against specific cancer types .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the thiadiazole ring play a crucial role in determining biological activity. Compounds with electron-donating groups showed improved interactions with target proteins, enhancing their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
